molecular formula C6H9NO3S B1329725 Folcisteine CAS No. 5025-82-1

Folcisteine

Cat. No.: B1329725
CAS No.: 5025-82-1
M. Wt: 175.21 g/mol
InChI Key: WXTBYSIPOKXCPM-UHFFFAOYSA-N
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Description

Folcisteine, also known as 3-Acetylthiazolidine-4-carboxylic acid, is a compound with the molecular formula C6H9NO3S. It is a derivative of thiazolidine and is known for its applications in various fields, including agriculture and medicine. This compound is recognized for its role as a plant growth regulator and its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Folcisteine can be synthesized through a reaction involving cysteine (hydrochloride) and formaldehyde (paraformaldehyde), followed by an acetylation reaction using acetic anhydride or acetyl chloride. The reaction conditions typically involve stirring at room temperature for 1 to 3 hours, followed by filtration to obtain the final product .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for higher yield and efficiency. The process involves the reaction of L-cysteine with a 37% aqueous formaldehyde solution to form L-thioproline, which is then acetylated to produce this compound. This method ensures a high yield and good crystal form of the final product .

Chemical Reactions Analysis

Types of Reactions: Folcisteine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form disulfide bonds.

    Reduction: It can be reduced to break disulfide bonds.

    Substitution: this compound can participate in substitution reactions where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as dithiothreitol.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of disulfides, while reduction can yield thiols.

Scientific Research Applications

Folcisteine has a wide range of scientific research applications:

    Chemistry: Used as a reactant in the synthesis of cyclic N-acyl-α-amino acids.

    Biology: Studied for its role in alleviating salt stress in plants, particularly wheat.

    Medicine: Investigated for its potential protective effects against myocardial ischemia and its role as a pharmaceutical intermediate.

    Industry: Utilized as a plant growth regulator to enhance crop yield and quality.

Comparison with Similar Compounds

Folcisteine is unique compared to other similar compounds due to its specific structure and functional properties. Similar compounds include:

    N-Acetylcysteine: Known for its antioxidant properties and use in treating acetaminophen overdose.

    Thiazolidine-4-carboxylic acid: Shares a similar thiazolidine ring structure but lacks the acetyl group, resulting in different chemical and biological properties.

    Proline Derivatives: Other derivatives of proline, such as N-acetylproline, have different applications and mechanisms of action.

This compound stands out due to its combined properties of growth regulation and antioxidant activity, making it valuable in both agricultural and medical research .

Properties

IUPAC Name

3-acetyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3S/c1-4(8)7-3-11-2-5(7)6(9)10/h5H,2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTBYSIPOKXCPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CSCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30863483
Record name 4-Thiazolidinecarboxylic acid, 3-acetyl-
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Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5025-82-1
Record name N-Acetyl-4-thiazolidinecarboxylic acid
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Record name 4-Thiazolidinecarboxylic acid, 3-acetyl-
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Record name 5025-82-1
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Record name 4-Thiazolidinecarboxylic acid, 3-acetyl-
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Record name 4-Thiazolidinecarboxylic acid, 3-acetyl-
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Record name 3-acetylthiazolidine-4-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the known biological effects of Folcisteine in irradiated organisms?

A1: Research suggests that this compound exhibits radioprotective properties. In a study on rats, pre-treatment with this compound before exposure to 700 rads of ionizing radiation led to a better protective effect compared to other tested substances. [] This protection was observed in the context of collagen metabolism, where this compound mitigated the radiation-induced reductions in various collagen fractions. []

Q2: Does this compound influence agricultural yield, and if so, are there specific examples?

A2: While the exact mechanisms are not fully elucidated in the provided abstracts, there is evidence suggesting that this compound can impact crop yield. For example, studies investigated its effects on "jira" eggplant (Solanum melongena L.) [] and "Ben Shemen" onion (Allium cepa L.) [] yields. Additionally, research explored the influence of this compound on egg fertility and chick growth rates. [] Further research is needed to determine the specific mechanisms and optimal conditions for these observed effects.

Q3: Beyond radiation protection and agricultural applications, are there other areas where this compound demonstrates biological activity?

A3: Research indicates that this compound might play a role in mitigating salt stress in plants. One study investigated its physiological mechanisms in alleviating salt stress in wheat seedlings. [] This finding suggests a potential for this compound in developing strategies for crops facing saline conditions.

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